Safrazine hydrochloride

Catalog No.
S542304
CAS No.
7296-30-2
M.F
C11H17ClN2O2
M. Wt
244.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Safrazine hydrochloride

CAS Number

7296-30-2

Product Name

Safrazine hydrochloride

IUPAC Name

4-(1,3-benzodioxol-5-yl)butan-2-ylhydrazine;hydrochloride

Molecular Formula

C11H17ClN2O2

Molecular Weight

244.72 g/mol

InChI

InChI=1S/C11H16N2O2.ClH/c1-8(13-12)2-3-9-4-5-10-11(6-9)15-7-14-10;/h4-6,8,13H,2-3,7,12H2,1H3;1H

InChI Key

UOZNXVYMTZITGP-UHFFFAOYSA-N

SMILES

CC(CCC1=CC2=C(C=C1)OCO2)NN.Cl

Solubility

Soluble in DMSO

Synonyms

beta-piperonylisopropylhydrazine, safrazine, safrazine hydrochloride

Canonical SMILES

CC(CCC1=CC2=C(C=C1)OCO2)N[NH3+].[Cl-]

Description

The exact mass of the compound Safrazine hydrochloride is 244.1 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Dioxoles - Supplementary Records. It belongs to the ontological category of benzodioxoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Neuroscience

Application Summary: Safrazine hydrochloride has been explored for its potential in neuroscience, particularly in the study of monoamine oxidase inhibitors (MAOIs) and their effects on neural pathways related to mood disorders .

Methods of Application: In experimental setups, Safrazine hydrochloride is administered to animal models to observe its impact on monoamine levels in the brain. Techniques like microdialysis are used to measure neurotransmitter levels, while behavioral assays assess the compound’s effects on mood-related behaviors .

Results and Outcomes: Studies have shown that Safrazine hydrochloride can alter monoamine levels, providing insights into the treatment mechanisms for depression and other mood disorders. Quantitative data from these studies indicate significant changes in neurotransmitter concentrations post-administration .

Pharmacology

Application Summary: In pharmacology, Safrazine hydrochloride’s role as a MAOI has been investigated for its therapeutic effects on depression and Parkinson’s disease .

Methods of Application: Clinical trials have been conducted where Safrazine hydrochloride is given to patients under controlled conditions, monitoring its pharmacokinetics and pharmacodynamics.

Results and Outcomes: The trials have yielded data on the drug’s efficacy, with some patients showing improvement in symptoms.

Biochemistry

Application Summary: Safrazine hydrochloride is studied in biochemistry for its inhibitory effects on enzymes involved in neurotransmitter catabolism .

Methods of Application: Biochemical assays are used to determine the inhibitory concentration (IC50) of Safrazine hydrochloride against specific enzymes. These assays often involve spectrophotometric methods to measure enzyme activity.

Results and Outcomes: The compound has been found to effectively inhibit monoamine oxidase, with IC50 values being determined for various enzyme isoforms. This data contributes to understanding the drug’s potential for treating biochemical imbalances in the brain .

Molecular Biology

Application Summary: Molecular biology research has utilized Safrazine hydrochloride in the study of gene expression related to neurotransmitter synthesis .

Methods of Application: Safrazine hydrochloride is used to treat cell cultures, followed by RNA extraction and quantitative PCR to measure changes in gene expression levels.

Results and Outcomes: Results have shown that treatment with Safrazine hydrochloride can lead to upregulation of genes involved in neurotransmitter synthesis, suggesting a molecular basis for its pharmacological effects .

Clinical Research

Application Summary: Clinical research has investigated the use of Safrazine hydrochloride in treating nocturnal periodic hypoxemia in patients with Duchenne muscular dystrophy .

Methods of Application: Patients are administered Safrazine hydrochloride before sleep, and their oxygen levels are monitored throughout the night using pulse oximetry.

Results and Outcomes: Studies report that periodic hypoxemia was alleviated within two weeks of treatment, indicating the drug’s potential for managing sleep-related breathing disorders .

Medicinal Chemistry

Application Summary: Medicinal chemistry explores the structural modification of Safrazine hydrochloride to enhance its therapeutic profile and reduce side effects .

Methods of Application: Chemical synthesis and structure-activity relationship (SAR) studies are conducted to create analogs of Safrazine hydrochloride with improved pharmacological properties.

Results and Outcomes: These efforts have led to the development of new compounds with similar MAOI activity but potentially fewer side effects, expanding the options for treating conditions like depression and anxiety .

Psychopharmacology

Application Summary: Safrazine hydrochloride has been studied for its psychopharmacological applications, particularly in the treatment of antidepressant-resistant depressions (ARD) .

Methods of Application: The compound is administered in conjunction with other treatments such as electroconvulsive therapy (ECT) to evaluate its effectiveness in ARD cases. Dosage and response are closely monitored through clinical assessments and patient self-reports.

Results and Outcomes: Clinical studies have indicated that Safrazine hydrochloride, when used with ECT, can be effective in treating ARD. The high incidence of side effects and dietary restrictions limits its widespread use .

Chemical Proteomics

Application Summary: In chemical proteomics, Safrazine hydrochloride is used to study protein interactions and functions related to monoamine oxidase activity .

Methods of Application: Proteomic techniques such as affinity chromatography coupled with mass spectrometry are employed to identify proteins that interact with Safrazine hydrochloride.

Results and Outcomes: The studies have led to the identification of several proteins that bind to Safrazine hydrochloride, providing insights into the molecular mechanisms of MAOI drugs and their potential off-target effects .

Sleep Medicine

Application Summary: Safrazine hydrochloride has been explored for its use in sleep medicine, particularly in managing sleep-related breathing disorders .

Methods of Application: Patients with conditions like nocturnal periodic hypoxemia are treated with Safrazine hydrochloride, and their sleep patterns are monitored using polysomnography.

Results and Outcomes: The treatment has shown promise in reducing episodes of hypoxemia during sleep, improving overall sleep quality and patient well-being .

Neuropharmacology

Application Summary: Neuropharmacological research has investigated Safrazine hydrochloride’s effects on cognitive functions and neurodegenerative diseases .

Methods of Application: Animal models with induced cognitive deficits are treated with Safrazine hydrochloride to assess its neuroprotective properties. Behavioral tests and neuroimaging techniques are used to evaluate cognitive improvements.

Results and Outcomes: Preliminary results suggest that Safrazine hydrochloride may have neuroprotective effects, potentially slowing the progression of neurodegenerative diseases and improving cognitive functions .

Experimental Therapeutics

Application Summary: Safrazine hydrochloride is being examined in experimental therapeutics for its potential to treat various psychiatric and neurological disorders .

Methods of Application: Experimental therapeutic trials involve administering Safrazine hydrochloride to patients with specific disorders, followed by a series of clinical evaluations to monitor therapeutic outcomes.

Results and Outcomes: While some trials have shown positive outcomes, the use of Safrazine hydrochloride is carefully considered due to its irreversible inhibition of monoamine oxidase and associated risks .

Molecular Pharmacology

Application Summary: Molecular pharmacology studies focus on Safrazine hydrochloride’s interaction with monoamine oxidase at the molecular level .

Methods of Application: In vitro assays are conducted to observe the binding affinity of Safrazine hydrochloride to the enzyme, using techniques like X-ray crystallography to elucidate the binding sites.

Results and Outcomes: These studies have provided detailed information on the molecular interactions between Safrazine hydrochloride and monoamine oxidase, contributing to the design of more selective and safer MAOIs .

Safrazine hydrochloride is a chemical compound classified as a member of the hydrazine family, specifically known for its role as a non-selective and irreversible inhibitor of monoamine oxidases. Originally introduced as an antidepressant in the 1960s, its use has since been discontinued. The compound's chemical formula is C11H17ClN2O2C_{11}H_{17}ClN_{2}O_{2} and it has a molecular weight of approximately 244.72 g/mol .

Structure

Safrazine hydrochloride features a benzodioxole structure, characterized by a benzene ring fused to a dioxole moiety. This structural configuration contributes to its unique pharmacological properties. The IUPAC name for safrazine hydrochloride is [4-(2H-1,3-benzodioxol-5-yl)butan-2-yl]hydrazine hydrochloride .

Safrazine hydrochloride acts as an irreversible inhibitor of monoamine oxidase (MAO) enzymes []. MAO enzymes are responsible for breaking down certain neurotransmitters in the brain, including serotonin, norepinephrine, and dopamine. By inhibiting MAO, Safrazine hydrochloride increases the levels of these neurotransmitters, which was thought to contribute to its potential antidepressant effects [].

As an irreversible monoamine oxidase inhibitor, safrazine hydrochloride interacts with monoamine oxidase enzymes, inhibiting their activity. This inhibition prevents the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. The primary chemical reaction can be summarized as follows:

Monoamine Oxidase+Safrazine HydrochlorideInhibition of Neurotransmitter Degradation\text{Monoamine Oxidase}+\text{Safrazine Hydrochloride}\rightarrow \text{Inhibition of Neurotransmitter Degradation}

This mechanism underlies its potential antidepressant effects.

Safrazine hydrochloride can be synthesized through various methods involving hydrazine derivatives and benzodioxole compounds. A common synthetic pathway includes:

  • Formation of Hydrazone: Reacting a suitable aldehyde or ketone with hydrazine.
  • Cyclization: Introducing the benzodioxole moiety through cyclization reactions.
  • Hydrochloride Salt Formation: Treating the resulting compound with hydrochloric acid to form the hydrochloride salt.

These steps highlight the importance of careful control over reaction conditions to ensure high yields and purity .

Historically, safrazine hydrochloride was used as an antidepressant due to its ability to increase neurotransmitter levels in the brain. Although it is no longer widely used for this purpose, research continues into its potential applications in other areas, such as:

  • Neuropharmacology: Investigating its effects on mood disorders.
  • Endocrinology: Exploring its influence on endocrine functions in vertebrates .

Several compounds share structural or functional similarities with safrazine hydrochloride. These include:

Compound NameTypeMechanismUnique Features
PhenelzineMonoamine Oxidase InhibitorIrreversible MAOIUsed for treatment-resistant depression
TranylcypromineMonoamine Oxidase InhibitorIrreversible MAOIShorter half-life than safrazine
IsocarboxazidMonoamine Oxidase InhibitorIrreversible MAOILess commonly used
SelegilineSelective Monoamine Oxidase InhibitorSelective for MAO-BUsed in Parkinson's disease

Uniqueness of Safrazine Hydrochloride

Safrazine hydrochloride's uniqueness lies in its specific structural attributes and its historical context as an antidepressant within the hydrazine class. Its irreversible inhibition mechanism sets it apart from selective inhibitors like selegiline, which target specific isoforms of monoamine oxidase.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

244.1

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Related CAS

33419-68-0 (Parent)

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Amine oxidases [EC:1.4.3.-]
MAO [HSA:4128 4129] [KO:K00274]

Other CAS

7296-30-2

Wikipedia

Safrazine hydrochloride

Dates

Modify: 2023-08-15
1: Ogata K, Nakayama T, Kawai M. [Treatment of nocturnal periodic hypoxemia with safrazine hydrochloride in a patient with Duchenne muscular dystrophy under nasal intermittent positive pressure ventilation]. Rinsho Shinkeigaku. 1998 Aug;38(8):776-8. Japanese. PubMed PMID: 9916528.
2: Yokoyama T, Karube T, Iwata N. Comparative studies of the effects of RS-8359 and safrazine on monoamine oxidase in-vitro and in-vivo in mouse brain. J Pharm Pharmacol. 1989 Jan;41(1):32-6. PubMed PMID: 2565961.
3: Orikasa S, Sakurada S, Kisara K. Head-twitch response induced by tyramine. Psychopharmacology (Berl). 1980 Jan;67(1):53-9. PubMed PMID: 6245422.
4: Semba J, Nankai M, Maruyama Y, Kaneno S, Watanabe A, Takahashi R. Increase in urinary beta-phenylethylamine preceding the switch from mania to depression: a "rapid cycler". J Nerv Ment Dis. 1988 Feb;176(2):116-9. PubMed PMID: 3339341.
5: Eto S, Noda H, Minemoto M, Noda A. Effect of safrazine, a monoamine oxidase inhibitor bearing a hydrazine-terminal, on phenytoin metabolism in isolated rat hepatocytes. Chem Pharm Bull (Tokyo). 1988 Jan;36(1):456-8. PubMed PMID: 3378307.
6: Orikasa S, Kisara K. [Effects of parasympathetic drugs on head-twitch response induced by tyramine (author's transl)]. Nihon Yakurigaku Zasshi. 1981 May;77(5):477-82. Japanese. PubMed PMID: 7197657.
7: Hamada H, Saito T, Torii J. [A case of optico-neuropathy due to the treatment with monoamine oxidase inhibitor (safrazine) (author's transl)]. Rinsho Shinkeigaku. 1979 Jun;19(6):379-87. Japanese. PubMed PMID: 477139.
8: Orikasa S, Kisara K. A possible mechanism of the tyramine-induced head-twitch response. Eur J Pharmacol. 1982 May 21;80(2-3):163-9. PubMed PMID: 6213417.
9: Inui M, Azuma H, Nishimura T. The effect of monoamine oxidase inhibitor and amine precursors on epileptic seizures. Med J Osaka Univ. 1980 Mar;30(3-4):79-85. PubMed PMID: 6774223.
10: Mato M, Ookawara S, Aikawa E, Kawasaki K. Studies on fluorescent granular perithelium (F.G.P.) of rat cerebral cortex - especially referring to morphological changes in aging. Anat Anz. 1981;149(5):486-501. PubMed PMID: 6974517.
11: KANEKO Z, TANIMUKAI H, NISHINUMA K, NISHIMURA T. Beta-piperonylisopropylhydrazine, a new monoamine oxidase inhibitor as an antidepressant. Psychosomatics. 1963 Mar-Apr;4:99-103. PubMed PMID: 13962210.
12: Hiramatsu M. Brain monoamine levels and E1 mouse convulsions. Folia Psychiatr Neurol Jpn. 1981;35(3):261-6. PubMed PMID: 6173293.
13: Fukushima N. [Role of brain biogenic amines in the central thermoregulatory mechanism of the rat (author's transl)]. Hokkaido Igaku Zasshi. 1975 Jul;50(4):369-85. Japanese. PubMed PMID: 1240080.
14: Inoue T, Izumi T, Honma H, Ohmori T, Denda K, Kasahara T, Koyama T. [Survey and treatment strategy of antidepressant-resistant depression]. Seishin Shinkeigaku Zasshi. 1996;98(5):329-42. Japanese. PubMed PMID: 8741286.

Explore Compound Types